molecular formula C9H4ClN3O4 B1626426 2-Chloro-6,8-dinitro-quinoline CAS No. 296759-28-9

2-Chloro-6,8-dinitro-quinoline

Cat. No.: B1626426
CAS No.: 296759-28-9
M. Wt: 253.6 g/mol
InChI Key: IDYIWUBBGNRYDY-UHFFFAOYSA-N
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Description

2-Chloro-6,8-dinitro-quinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry. The presence of nitro groups at positions 6 and 8, along with a chloro substituent at position 2, makes this compound particularly interesting due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dinitro-quinoline typically involves nitration and chlorination reactions. One common method starts with quinoline, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions. This is followed by chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at position 2.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dinitro-quinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at position 2 can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6,8-dinitro-quinoline or 2-thio-6,8-dinitro-quinoline.

    Reduction: The major products are 2-chloro-6,8-diamino-quinoline.

    Oxidation: Products depend on the specific conditions but may include quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

2-Chloro-6,8-dinitro-quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for pharmacological activity.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dinitro-quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dinitro-quinoline
  • 2-Chloro-5,7-dinitro-quinoline
  • 2-Chloro-6,8-diamino-quinoline

Comparison

2-Chloro-6,8-dinitro-quinoline is unique due to the specific positioning of its nitro and chloro groups, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological profiles and chemical behaviors. For instance, the presence of nitro groups at positions 6 and 8 can lead to distinct reduction pathways and biological interactions compared to compounds with nitro groups at other positions.

Properties

IUPAC Name

2-chloro-6,8-dinitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O4/c10-8-2-1-5-3-6(12(14)15)4-7(13(16)17)9(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYIWUBBGNRYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476407
Record name 2-CHLORO-6,8-DINITRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296759-28-9
Record name 2-CHLORO-6,8-DINITRO-QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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